REACTION_CXSMILES
|
C(O[C:6]1[CH:11]=[CH:10][C:9]([C:12]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH2:22][CH:23]3[O:25][CH2:24]3)=CC=2)(C)[CH3:13])=[CH:8][CH:7]=1)C1OC1.[CH2:26](O)[CH2:27][CH2:28][CH2:29]O.C1(N2C=CN=C2)C=CC=CC=1.[C:43]1([C:49]2NC=CN=2)[CH:48]=[CH:47]C=[CH:45][CH:44]=1>>[CH2:13]=[CH:12][C:9]1[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1.[CH2:26]=[CH:27][C:28]1[CH:29]=[CH:49][C:43]([CH:48]=[CH2:47])=[CH:44][CH:45]=1.[CH2:24]1[O:25][CH:23]1[CH2:22][O:21][CH2:18][C:19]1[CH:10]=[CH:9][CH:12]=[CH:15][CH:20]=1 |f:4.5.6|
|
Name
|
N,N'-Diglycidyl-5,5'-dimethylhydantoin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OCC1CO1
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1NC=CN1
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 140° C.
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1C(O1)COCC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |